Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
CAS No.:
Cat. No.: VC18269932
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3O2 |
---|---|
Molecular Weight | 211.26 g/mol |
IUPAC Name | methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoate |
Standard InChI | InChI=1S/C10H17N3O2/c1-7-5-8(2)13(12-7)6-9(11-3)10(14)15-4/h5,9,11H,6H2,1-4H3 |
Standard InChI Key | QMDFTVYPUZGCCL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1CC(C(=O)OC)NC)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyrazole heterocycle (a five-membered ring with two adjacent nitrogen atoms) substituted with methyl groups at the 3- and 5-positions. A propanoate ester group is attached to the pyrazole’s 1-position, while a methylamino group (-NHCH₃) is bonded to the adjacent carbon of the propanoate chain. The molecular formula is C₁₁H₁₈N₃O₂, with a molecular weight of 225.29 g/mol .
Figure 1: Structural Representation
Note: The pyrazole ring (C₃H₃N₂) is substituted with methyl groups at positions 3 and 5.
Systematic Nomenclature
-
IUPAC Name: Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate
-
SMILES: COC(=O)C(NC)CN1C(=CC(=N1)C)C
Synthesis and Optimization
General Synthetic Pathways
The synthesis of pyrazole-propanoate derivatives typically involves multi-step reactions:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
-
Alkylation/Amidation: Introduction of the propanoate ester and methylamino groups via nucleophilic substitution or condensation reactions .
Example Protocol (Adapted from Ethyl Analog ):
-
React 3,5-dimethylpyrazole with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form the pyrazole-propanoate intermediate.
-
Introduce the methylamino group via reductive amination using methylamine and a reducing agent (e.g., NaBH₄).
Critical Reaction Parameters
-
Temperature: Pyrazole ring closure requires 60–80°C for optimal yield.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
-
Catalysts: Palladium-based catalysts improve coupling efficiency during amidation .
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 60–80°C | ↑ 30% |
Solvent Polarity | DMF > Ethanol | ↑ 25% |
Catalyst Loading | 5 mol% Pd | ↑ 15% |
Physicochemical Properties
Thermodynamic Stability
The compound’s stability is influenced by:
-
Steric Effects: Methyl groups on the pyrazole ring reduce ring strain.
-
Electron-Withdrawing Groups: The ester moiety destabilizes the molecule toward hydrolysis.
Solubility and Partition Coefficients
-
LogP: Calculated XLogP3 value of 0.9 , indicating moderate lipophilicity.
-
Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the ester and methyl groups.
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 225.29 g/mol | PubChem |
Melting Point | Not reported | – |
Boiling Point | Estimated 280–300°C | EPI Suite |
LogP | 0.9 | XLogP3 |
Applications in Medicinal Chemistry
Drug Design Considerations
-
Bioisosteric Replacement: The methyl ester group may serve as a bioisostere for carboxylic acids to improve membrane permeability.
-
Structure-Activity Relationships (SAR): Substitutions at the pyrazole 4-position could modulate target selectivity .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume